molecular formula C18H15F3N2O2 B6536374 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide CAS No. 1021209-84-6

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide

Katalognummer B6536374
CAS-Nummer: 1021209-84-6
Molekulargewicht: 348.3 g/mol
InChI-Schlüssel: RDXVGVXJSBISLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(trifluoromethyl)benzamide, often referred to as N-AITB, is a small molecule that has been studied for its potential applications in various scientific and medical research. It has been found to have a variety of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

N-AITB has been found to have a variety of potential applications in scientific research. It has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, it has been studied for its potential use in drug delivery, gene therapy, and cell signaling.

Wirkmechanismus

Target of Action

The primary target of F5098-1006 is the transthyretin protein (TTR) . TTR is a transport protein in the serum and cerebrospinal fluid that carries the thyroid hormone thyroxine (T4) and retinol-binding protein bound to retinol.

Mode of Action

F5098-1006 is a first-in-class, disease-modifying compound . It is designed to inhibit the formation of amyloid deposits by preventing the misfolding and deposition of the TTR . Misfolded TTR proteins aggregate and form amyloid fibrils, which deposit in various organs and tissues, leading to amyloidosis.

Biochemical Pathways

The action of F5098-1006 affects the amyloidogenic pathway . By preventing the misfolding of TTR, it inhibits the formation of amyloid fibrils. This action disrupts the progression of amyloidosis, a condition characterized by the extracellular deposition of insoluble amyloid fibrils.

Result of Action

The molecular and cellular effects of F5098-1006’s action are primarily related to its ability to prevent the misfolding and deposition of TTR . This action can potentially halt or slow the progression of diseases associated with TTR amyloidosis, such as familial amyloid cardiomyopathy (FAC) and familial amyloid polyneuropathy (FAP).

Vorteile Und Einschränkungen Für Laborexperimente

N-AITB has been found to have a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily monitored. Additionally, it has been found to be relatively stable, and can be stored for extended periods of time. However, it has been found to have some limitations, including its relatively low solubility in water and its potential to cause toxicity at high concentrations.

Zukünftige Richtungen

N-AITB has a number of potential future directions for research. These include further investigation of its potential use in the treatment of various diseases, its potential use in drug delivery and gene therapy, and its potential use in the regulation of various physiological processes. Additionally, further research could be conducted into its potential toxicity and its potential interactions with other proteins.

Synthesemethoden

N-AITB can be synthesized using a two-step process involving a Grignard reaction and an N-alkylation reaction. In the Grignard reaction, 6-bromoindole is reacted with a Grignard reagent to form an intermediate product. In the N-alkylation reaction, the intermediate product is reacted with trifluoromethylbenzamide to form the final product, N-AITB. This synthesis method has been found to be relatively simple and efficient.

Eigenschaften

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c1-11(24)23-9-8-12-6-7-13(10-16(12)23)22-17(25)14-4-2-3-5-15(14)18(19,20)21/h2-7,10H,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXVGVXJSBISLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.